molecular formula C8H7BrN2O2S B1463294 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 92046-06-5

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1463294
CAS No.: 92046-06-5
M. Wt: 275.12 g/mol
InChI Key: BWNAJTWFYYYMGM-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features a brominated thiophene ring and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione typically involves the bromination of thiophene followed by the formation of the imidazolidine-2,4-dione ring. One common method includes the use of bromine in glacial acetic acid to brominate thiophene derivatives . The brominated thiophene is then reacted with appropriate reagents to form the imidazolidine-2,4-dione ring under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions followed by cyclization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The imidazolidine-2,4-dione ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and imidazolidine-2,4-dione moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated thiophene derivatives and imidazolidine-2,4-dione analogs. Examples include:

  • 5-Bromothiophene-2-carboxylic acid
  • 5-Methylimidazolidine-2,4-dione

Uniqueness

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione is unique due to the combination of the brominated thiophene ring and the imidazolidine-2,4-dione moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-8(4-2-3-5(9)14-4)6(12)10-7(13)11-8/h2-3H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNAJTWFYYYMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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